5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
5-chloro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-11(2)7-13-6-8-4-3-5-9(12)10(8)11/h3-5,13H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYVCXNUDIRVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C(=CC=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745100 | |
| Record name | 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1267273-47-1 | |
| Record name | 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Reaction Mechanism
The most widely reported method involves reducing 5-chloro-4,4-dimethyl-3,4-dihydroisoquinoline-1(2H)-one to the target tetrahydroisoquinoline using borane-dimethyl sulfide (BH₃·SMe₂) in tetrahydrofuran (THF). The reaction proceeds via a two-stage mechanism:
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Coordination of borane to the carbonyl oxygen of the ketone, forming a Lewis acid-base complex.
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Hydride transfer from borane to the carbonyl carbon, generating a tetrahedral intermediate that collapses to yield the secondary amine.
The use of BH₃·SMe₂ over alternative reductants like lithium aluminum hydride (LiAlH₄) minimizes side reactions such as N-demethylation or ring-opening, which are prevalent in sterically hindered substrates.
Optimized Reaction Conditions
A representative procedure from patent WO2013/56034 involves:
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Stage 1 : Adding BH₃·SMe₂ (3 equiv) to 5-chloro-4,4-dimethyl-3,4-dihydroisoquinoline-1(2H)-one (1.0 g, 4.2 mmol) in anhydrous THF at 0°C. The mixture is refluxed for 18 h, achieving complete conversion monitored by TLC (Rf = 0.45 in 3:1 hexane:EtOAc).
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Stage 2 : Quenching excess borane with methanol under reflux for 18 h, followed by extraction with ethyl acetate and drying over Na₂SO₄.
Yield : 0.85 g (89%) of white crystalline solid.
Purity : >98% by HPLC (C18 column, 70:30 H₂O:MeCN, 1 mL/min).
Alternative Synthetic Routes
Catalytic Hydrogenation of Imine Intermediates
A less common approach involves hydrogenating 5-chloro-4,4-dimethyl-3,4-dihydroisoquinoline over palladium on carbon (Pd/C) under 50 psi H₂. While this method avoids borane handling, it suffers from lower yields (62–68%) due to competing reduction of the chloro substituent to hydrogen.
Key Data :
| Catalyst | H₂ Pressure (psi) | Temp (°C) | Yield (%) |
|---|---|---|---|
| 10% Pd/C | 50 | 25 | 62 |
| 5% Pd/BaSO₄ | 30 | 40 | 68 |
Leuckart-Wallach Reaction
The Leuckart-Wallach reaction offers a route to 5-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline via reductive amination of 5-chloroisoquinoline with dimethylformamide (DMF) and formic acid. However, this method produces significant amounts of N-formyl byproducts, requiring additional hydrolysis steps that reduce overall efficiency.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Solvent and Temperature Effects
Solvent Screening
Replacing THF with dichloromethane (DCM) or toluene reduces yields by 30–40% due to poor borane solubility. Diethyl ether provides comparable yields but requires longer reaction times (24 h).
Temperature Optimization
Elevating the reaction temperature above 80°C accelerates the reduction but promotes decomposition, as evidenced by GC-MS detection of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (m/z 162.1) from dechlorination.
Scalability and Industrial Considerations
Kilogram-Scale Synthesis
A pilot-scale procedure (1 kg starting material) using BH₃·THF complex in refluxing THF achieves 86% yield with a space-time yield of 0.45 kg/L·day. Key challenges include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can undergo oxidation reactions to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: The compound can be reduced to form dihydroisoquinoline derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chlorine atom at the 5th position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions. This reaction often requires a catalyst, such as palladium on carbon, and a base, like potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium on carbon catalyst with potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the context of neurological disorders. Research indicates that derivatives of tetrahydroisoquinoline can modulate serotonin receptors, specifically the 5-HT_5A receptor. This modulation is significant for developing treatments for conditions such as dementia and schizophrenia. The ability of this compound to interact with neurotransmitter systems positions it as a candidate for further pharmacological exploration .
Case Study: Neuroprotective Effects
A study highlighted the neuroprotective properties of tetrahydroisoquinoline derivatives in ischemic models. The compound demonstrated significant reductions in neuronal damage when administered post-injury, suggesting its potential utility in stroke therapies .
Neuropharmacology
In neuropharmacology, 5-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline has been evaluated for its effects on cognitive function and mood regulation. Its interaction with serotonin pathways suggests a role in enhancing cognitive performance and mood stabilization.
Pharmacological Mechanism
The mechanism involves modulation of neurotransmitter release and receptor sensitivity. By influencing serotonin levels and receptor activity, the compound may help alleviate symptoms associated with mood disorders .
Synthetic Organic Chemistry
The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows chemists to explore various synthetic pathways to create more complex molecules. It can be employed as a building block for synthesizing other pharmacologically active compounds.
Synthetic Pathways
Research has demonstrated several synthetic routes to obtain this compound from readily available precursors. These methods often involve multi-step reactions that highlight the versatility of tetrahydroisoquinoline derivatives in organic synthesis .
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Benefits |
|---|---|---|
| Medicinal Chemistry | Potential treatment for neurological disorders | Modulates 5-HT_5A receptors; promising for dementia therapy |
| Neuropharmacology | Enhances cognitive function and mood stabilization | Significant neuroprotective effects observed |
| Synthetic Organic Chemistry | Serves as an intermediate for synthesizing complex molecules | Versatile building block; multiple synthetic pathways available |
Mechanism of Action
The mechanism of action of 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline and its derivatives involves interactions with various molecular targets, such as enzymes, receptors, and ion channels. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may inhibit specific enzymes involved in disease progression or activate receptors that regulate cellular functions.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key properties of 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline with similar compounds:
Key Observations:
- Halogen Substituents : Chlorine and bromine at position 5 confer distinct electronic and steric profiles. Bromine’s larger atomic radius may enhance binding affinity in hydrophobic pockets compared to chlorine .
- Trifluoromethyl Group : The CF₃ group in 5-Trifluoromethyl derivatives increases metabolic stability and lipophilicity, making it favorable for CNS-targeting agents .
- Positional Isomerism : Substitution at position 8 (vs. 5) alters spatial interactions with biological targets, as seen in 8-Bromo-4,4-dimethyl derivatives .
Biological Activity
5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (5-Cl-THIQ) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological activities, mechanisms of action, and relevant case studies.
This compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄ClN |
| Molecular Weight | 195.69 g/mol |
| CAS Number | 1267273-47-1 |
| Structure | Chemical Structure |
Antimicrobial and Antifungal Properties
Research indicates that 5-Cl-THIQ exhibits significant antimicrobial and antifungal activities. Its derivatives have been studied for their effectiveness against various pathogens. For instance, a study highlighted its potential in inhibiting bacterial growth and fungal infections due to its ability to disrupt cell wall synthesis and function .
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies have demonstrated that 5-Cl-THIQ can induce apoptosis in cancer cell lines. For example, it was found to inhibit the proliferation of human cancer cells with IC50 values ranging from 10 to 30 µM. This activity is attributed to its ability to interfere with critical cellular pathways involved in cell cycle regulation and apoptosis .
The biological activity of 5-Cl-THIQ is primarily mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It may act as a modulator for certain receptors that regulate apoptosis and cell proliferation.
- Ion Channel Interaction : There is evidence suggesting that 5-Cl-THIQ can influence ion channel activity, which may alter cellular excitability and signaling pathways .
Study on Anticancer Effects
In a notable study published in RSC Advances, researchers investigated the structure-activity relationship (SAR) of tetrahydroisoquinoline derivatives, including 5-Cl-THIQ. The study revealed that modifications at the chlorine and methyl groups significantly impacted the compound's cytotoxicity against various cancer cell lines. The findings suggested that the presence of chlorine enhances lipophilicity and bioavailability, leading to improved therapeutic outcomes .
Antimicrobial Efficacy
Another research article focused on the antimicrobial properties of 5-Cl-THIQ against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
